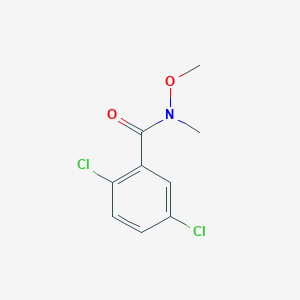

2,5-dichloro-N-methoxy-N-methylbenzamide

Overview

Description

“2,5-dichloro-N-methoxy-N-methylbenzamide” is a chemical compound with the molecular formula C9H9Cl2NO2 . It’s a type of benzamide, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

The synthesis of benzamides, including “this compound”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular weight of “this compound” is 234.08 . The InChI code for this compound is 1S/C9H9Cl2NO2/c1-12(14-2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 .Physical And Chemical Properties Analysis

The compound is stored at a temperature between 2-8°C . It has a molecular weight of 234.08 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available.Scientific Research Applications

Thermal Stability

Research on closely related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), has focused on their thermal stability. The use of dynamic differential scanning calorimetry (DSC) and kinetic software has allowed for the prediction of thermal stability indicators like TMRad (time to maximum rate under adiabatic conditions) and SADT (self-accelerating decomposition temperature) (Cong & Cheng, 2021).

Photocatalytic Degradation

Studies on compounds such as 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide (propyzamide) have explored the effectiveness of adsorbent supports in enhancing the rate of mineralization and reducing the concentration of toxic intermediates in solution-phase, which could be relevant for environmental remediation applications (Torimoto et al., 1996).

Corrosion Inhibition

Research has been conducted on methoxy-substituted benzamidine derivatives for their potential as corrosion inhibitors. These compounds have shown effectiveness in reducing corrosion in various media, providing insights into new materials for industrial applications (Fouda et al., 2020).

Structure and Configuration Analysis

The structural configurations of similar compounds, like 5-chloro-2-methoxy-N-phenylbenzamide derivatives, have been studied using spectroscopy and X-ray crystallography. These studies provide crucial information for the development of new compounds with potential medicinal applications (Galal et al., 2018).

Synthesis and Chemical Reactions

Research on the synthesis and chemical reactions of related compounds, like N-tert-butyl-N-methyl-2-methoxybenzamide, has provided valuable insights into chemical synthesis processes. These studies can guide the development of more efficient synthesis methods for complex organic compounds (Reitz & Massey, 1990).

Mechanism of Action

Target of Action

It is known that n-methylbenzamide, a structurally similar compound, is a potent inhibitor of pde10a (phosphodiesterase), which is abundant only in brain tissue .

Mode of Action

Based on the information about n-methoxy-n-methylbenzamide, it can be inferred that the compound might interact with its targets via hydrogen bonding .

Biochemical Pathways

It is known that benzylic halides, which are structurally similar, typically react via sn1 or sn2 pathways .

Pharmacokinetics

The compound’s physical properties such as its molecular weight and density can influence its bioavailability.

Result of Action

It is known that n-methoxy-n-methylbenzamide may be used in the preparation of β-trifluoromethyl enaminones , which suggests that it might have a role in the synthesis of other compounds.

properties

IUPAC Name |

2,5-dichloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDSOSCOHAVNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=C(C=CC(=C1)Cl)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-[4-(cyanomethyl)phenyl]methanimidamide](/img/structure/B3149538.png)

![2-{3,3,3-Trifluoro-2-[(trimethylsilyl)oxy]propyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3149542.png)